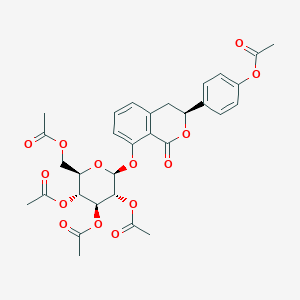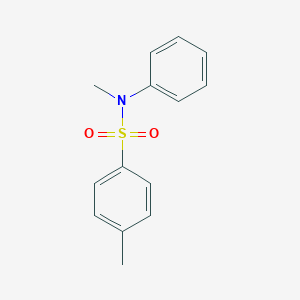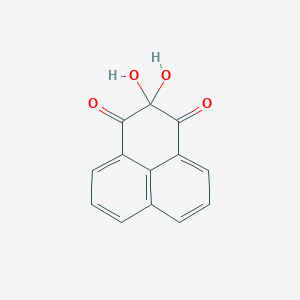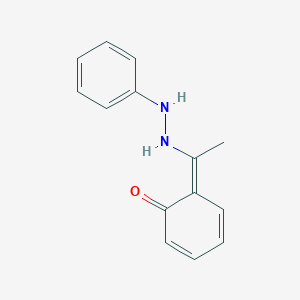![molecular formula C12H12N4OS B188919 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 72786-93-7](/img/structure/B188919.png)
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of certain enzymes involved in the inflammatory response and to activate certain receptors in the brain that are involved in memory and learning.
Biochemical And Physiological Effects
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, to inhibit the growth of tumor cells, and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its diverse biological activities. It has been shown to have potential therapeutic applications in a number of different fields, which makes it a versatile compound for researchers to work with. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are a number of future directions for research on 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. In addition, there is a need for further studies on the mechanism of action of this compound, as well as its potential therapeutic applications in various disease states. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its use in humans.
Synthesis Methods
The synthesis of 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2,7-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one with ammonia in the presence of a catalyst. This method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
72786-93-7 |
|---|---|
Product Name |
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
Molecular Formula |
C12H12N4OS |
Molecular Weight |
260.32 g/mol |
IUPAC Name |
5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C12H12N4OS/c1-5-4-6(2)14-11-8(5)9-10(18-11)12(17)16(13)7(3)15-9/h4H,13H2,1-3H3 |
InChI Key |
MJTXFIXRRVKFKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




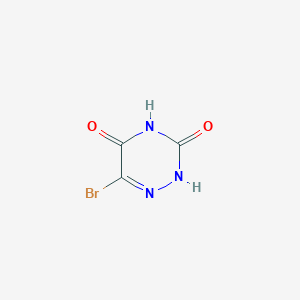
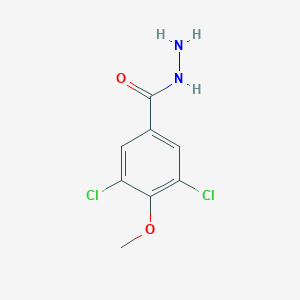
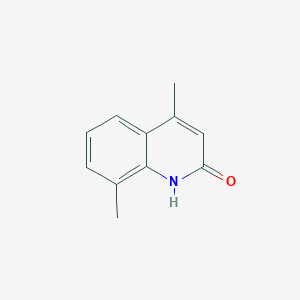

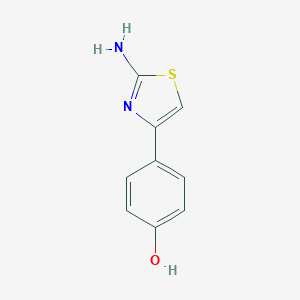
![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)
![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)
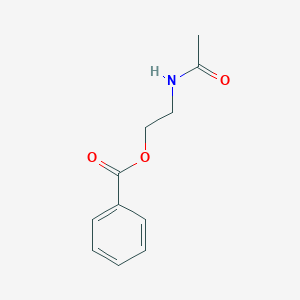
![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)
